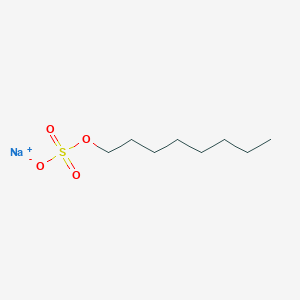
sodium;octyl sulfate
Vue d'ensemble
Description
Sodium octyl sulfate is an anionic detergent and ion-pairing reagent widely used in various scientific and industrial applications. It is known for its ability to separate and resolve positively charged analytes in high-performance liquid chromatography (HPLC) and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the sulfation of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction is usually carried out in a continuous reactor, such as a falling film reactor .
Industrial Production Methods: In industrial settings, the production of sodium octyl sulfate involves the same basic steps but on a larger scale. The continuous reactor method ensures efficient and consistent production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium octyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium octyl sulfate can react with various nucleophiles, such as amines and alcohols, under mild conditions.
Hydrolysis Reactions: In the presence of strong acids or bases, sodium octyl sulfate can hydrolyze to form octyl alcohol and sulfuric acid.
Major Products Formed:
Substitution Reactions: The major products are typically the substituted derivatives of octyl sulfate.
Hydrolysis Reactions: The primary products are octyl alcohol and sulfuric acid.
Applications De Recherche Scientifique
Sodium octyl sulfate has a wide range of applications in scientific research:
Mécanisme D'action
Sodium octyl sulfate exerts its effects primarily through its surfactant properties. As an anionic detergent, it reduces surface tension and facilitates the separation of molecules in various analytical techniques. In biological systems, it can disrupt cell membranes and solubilize proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
- Sodium dodecyl sulfate
- Sodium decyl sulfate
- Sodium tetradecyl sulfate
- Sodium ethyl sulfate
Comparison: Sodium octyl sulfate is unique due to its specific chain length, which provides distinct properties compared to other similar compounds. For example, sodium dodecyl sulfate has a longer carbon chain, making it more hydrophobic and effective in different applications. Sodium octyl sulfate, with its shorter chain, is more suitable for applications requiring less hydrophobicity .
Propriétés
IUPAC Name |
sodium;octyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRKJMRGXGWHBM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















